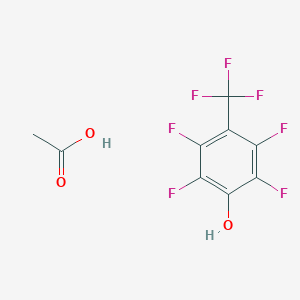![molecular formula C12H20ClNO2 B14350646 2-[2-(Dimethylamino)propyl]-5-methylbenzene-1,4-diol;hydrochloride CAS No. 91126-01-1](/img/structure/B14350646.png)
2-[2-(Dimethylamino)propyl]-5-methylbenzene-1,4-diol;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(Dimethylamino)propyl]-5-methylbenzene-1,4-diol;hydrochloride is a chemical compound with a complex structure that includes a dimethylamino group, a propyl chain, and a benzene ring with hydroxyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Dimethylamino)propyl]-5-methylbenzene-1,4-diol;hydrochloride typically involves multiple steps. One common method starts with the reaction of dimethylamine with acrylonitrile to produce dimethylaminopropionitrile. This intermediate is then hydrogenated to yield dimethylaminopropylamine
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure the high quality of the final product.
化学反応の分析
Types of Reactions
2-[2-(Dimethylamino)propyl]-5-methylbenzene-1,4-diol;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups on the benzene ring can be oxidized to form quinones.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce various amines or alcohols.
科学的研究の応用
2-[2-(Dimethylamino)propyl]-5-methylbenzene-1,4-diol;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as its role in drug development for neurological disorders.
Industry: Utilized in the production of polymers, surfactants, and other industrial chemicals.
作用機序
The mechanism of action of 2-[2-(Dimethylamino)propyl]-5-methylbenzene-1,4-diol;hydrochloride involves its interaction with specific molecular targets. The dimethylamino group can interact with various receptors and enzymes, potentially inhibiting their activity or altering their function. The hydroxyl groups on the benzene ring may also play a role in its biological activity by forming hydrogen bonds with target molecules .
類似化合物との比較
Similar Compounds
Dimethylaminopropylamine: A related compound used in the synthesis of surfactants and other chemicals.
2-Dimethylaminoisopropyl chloride hydrochloride: Another similar compound with different chemical properties and applications.
Uniqueness
2-[2-(Dimethylamino)propyl]-5-methylbenzene-1,4-diol;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for a wide range of chemical modifications, making it a versatile compound in research and industrial applications.
特性
CAS番号 |
91126-01-1 |
|---|---|
分子式 |
C12H20ClNO2 |
分子量 |
245.74 g/mol |
IUPAC名 |
2-[2-(dimethylamino)propyl]-5-methylbenzene-1,4-diol;hydrochloride |
InChI |
InChI=1S/C12H19NO2.ClH/c1-8-5-12(15)10(7-11(8)14)6-9(2)13(3)4;/h5,7,9,14-15H,6H2,1-4H3;1H |
InChIキー |
ZOKPEZLFYORKQD-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1O)CC(C)N(C)C)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


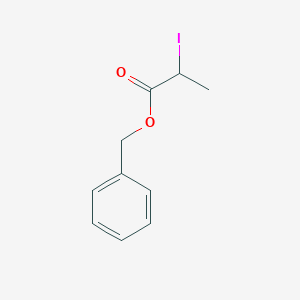
![1h-[1,2,4]Triazepino[2,3-a]benzimidazole](/img/structure/B14350570.png)
![2-[(1,1-Diethoxyethyl)peroxy]-2-methyloxolane](/img/structure/B14350573.png)
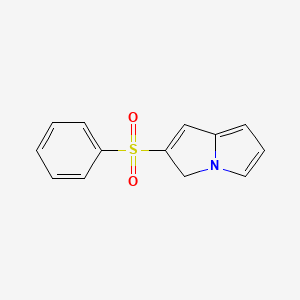
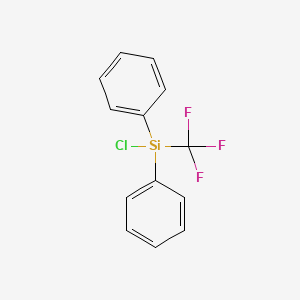
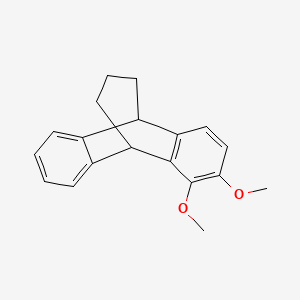
![[3-(2-Oxopropyl)-1,3-thiazolidin-2-ylidene]cyanamide](/img/structure/B14350607.png)
![2-[3-(1,3-Benzothiazol-2-yl)phenyl]-1,3-benzothiazole-5-carbonitrile](/img/structure/B14350612.png)
![Bicyclo[5.1.0]octan-3-one](/img/structure/B14350617.png)
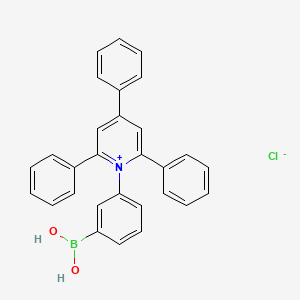
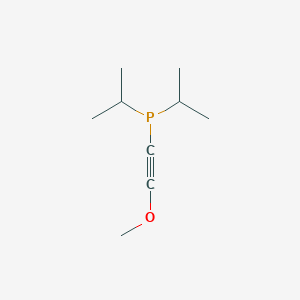
![2-[(3-Aminopropyl)amino]-5-nitrobenzene-1-sulfonic acid](/img/structure/B14350628.png)
![Bicyclo[4.2.0]octa-1,3,5-triene-3-carbonyl chloride](/img/structure/B14350629.png)
